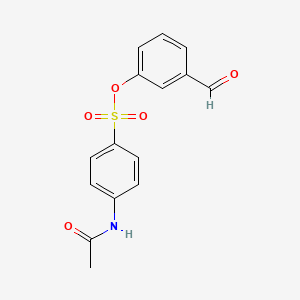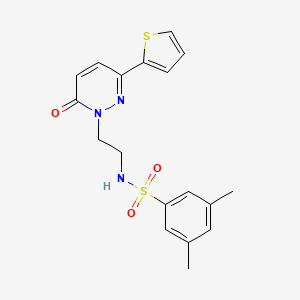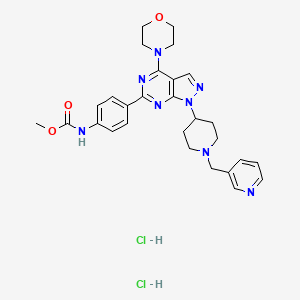
WYE 687 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WYE 687 dihydrochloride is a potent and selective mTOR inhibitor . It is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI 3-K α (~100-fold) and PI 3-K γ (~500-fold) .
Molecular Structure Analysis
The molecular weight of this compound is 601.53 and its formula is C28H32N8O3 2HCl . The chemical name is N - [4- [4- (4-Morpholinyl)-1- [1- (3-pyridinylmethyl)-4-piperidinyl]-1 H -pyrazolo [3,4- d ]pyrimidin-6-yl]phenyl]-carbamic acid methyl ester dihydrochloride .
Chemical Reactions Analysis
This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR kinase domain . This inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt .
Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at room temperature and should be kept away from moisture .
Wissenschaftliche Forschungsanwendungen
1. Potential Anti-Cancer Agent in Renal Cell Carcinoma
WYE-687 dihydrochloride has shown significant potential as an anti-cancer agent, particularly in the treatment of renal cell carcinoma (RCC). In vitro and in vivo studies demonstrate that WYE-687 is cytotoxic and anti-proliferative to established RCC cell lines and primary human RCC cells. Its mechanism involves the concurrent inhibition of mTORC1 and mTORC2 pathways, leading to apoptosis of RCC cells. Additionally, WYE-687 was found to be non-cytotoxic to HK-2 tubular epithelial cells, indicating a level of selectivity in its action. Oral administration of WYE-687 in animal models significantly suppressed RCC tumor growth (Pan et al., 2017).
2. Potential Therapeutic in Acute Myeloid Leukemia
WYE-687 has also been evaluated for its therapeutic potential in acute myeloid leukemia (AML). It effectively inhibited the survival and proliferation of established AML cell lines and human AML progenitor cells while being non-cytotoxic to primary peripheral blood mononuclear leukocytes from healthy donors. The compound induces caspase-dependent apoptotic death in AML cells, and its efficacy is attributed to the inhibition of mTORC1/2 activation. This leads to the downregulation of mTORC1/2-regulated genes. In vivo studies have shown that WYE-687 significantly inhibits leukemic xenograft tumor growth in mice without causing significant toxicities (Cheng et al., 2016).
Wirkmechanismus
Target of Action
WYE 687 dihydrochloride is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with an IC50 of 7 nM . It displays selectivity for mTOR over PI3Kα and PI3Kγ . The primary targets of this compound are mTORC1 and mTORC2, which are central regulators of cell growth and metabolism .
Mode of Action
This compound concurrently inhibits the activation of mTORC1 and mTORC2 . It also inhibits PI3Kα and PI3Kγ with IC50s of 81 nM and 3.11 μM, respectively . This compound acts by competing with ATP for binding to the catalytic site of mTOR, thereby inhibiting the phosphorylation of mTOR substrates .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by this compound affects several downstream pathways. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This leads to the blockage of VEGF secretion and HIF-1α expression .
Pharmacokinetics
It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of mTORC1 and mTORC2 activation, leading to decreased phosphorylation of their substrates . This results in the blockage of VEGF secretion and HIF-1α expression . It exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .
Safety and Hazards
WYE 687 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers
The paper “Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin” by Yu et al. discusses the biological activity of this compound . Another paper “Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent” by Cheng et al. also provides valuable insights .
Biochemische Analyse
Biochemical Properties
WYE 687 dihydrochloride interacts with several enzymes and proteins in biochemical reactions. It is an ATP-competitive inhibitor of mTOR, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, this compound inhibits PI3Kα and PI3Kγ .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of mTORC1 and mTORC2 substrates including S6K, SGK, and Akt . This inhibition blocks VEGF secretion and HIF-1 α expression . It also exhibits antiproliferative effects in cancer cell lines through G1 cell cycle arrest and selective apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the mTOR enzyme . This inhibits the activation of mTORC1 and mTORC2, which are involved in cell growth and proliferation . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .
Metabolic Pathways
This compound is involved in the mTOR signaling pathway, a key regulator of cell growth and proliferation . It concurrently inhibits the activation of mTORC1 and mTORC2 . Additionally, it inhibits PI3Kα and PI3Kγ, which are involved in the PI3K/Akt signaling pathway .
Eigenschaften
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPHAXLAKKXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
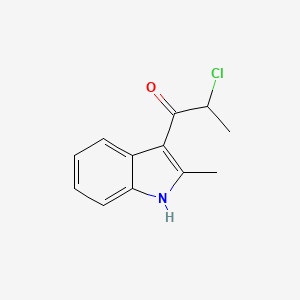
![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)
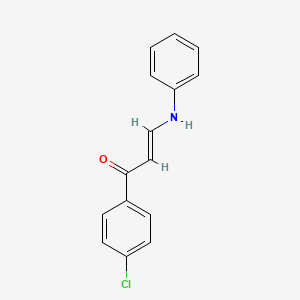

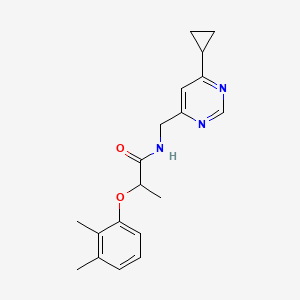
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)


